2,4,6-Tris[(octylsulfanyl)methyl]phenol
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Overview
Description
2,4,6-Tris[(octylsulfanyl)methyl]phenol is an aromatic organic compound characterized by the presence of three octylsulfanyl groups attached to a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(octylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with octyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include acids or bases that promote the nucleophilic substitution of the hydroxyl groups with octylsulfanyl groups.
Solvent: The reaction is typically carried out in an organic solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the sulfanyl groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,4,6-Tris[(octylsulfanyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(octylsulfanyl)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the octylsulfanyl groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
2,4,6-Tri-tert-butylphenol: Recognized for its antioxidant properties and use in polymer stabilization.
Uniqueness
2,4,6-Tris[(octylsulfanyl)methyl]phenol is unique due to the presence of octylsulfanyl groups, which impart distinct hydrophobic and electron-donating properties. This makes it particularly useful in applications requiring enhanced stability and reactivity.
Properties
CAS No. |
61195-51-5 |
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Molecular Formula |
C33H60OS3 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2,4,6-tris(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C33H60OS3/c1-4-7-10-13-16-19-22-35-27-30-25-31(28-36-23-20-17-14-11-8-5-2)33(34)32(26-30)29-37-24-21-18-15-12-9-6-3/h25-26,34H,4-24,27-29H2,1-3H3 |
InChI Key |
CSTCWMTZBWJKPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=C(C(=C1)CSCCCCCCCC)O)CSCCCCCCCC |
Origin of Product |
United States |
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